![molecular formula C12H8N2OS B13692575 2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13692575.png)
2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one is a heterocyclic compound that features a benzene ring fused to an isothiazole ring, with a pyridine substituent at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one typically involves the reaction of 2-mercaptobenzamide with 2-bromopyridine under basic conditions. The reaction proceeds through the formation of a thioamide intermediate, which cyclizes to form the isothiazole ring. The reaction is usually carried out in an anhydrous solvent such as toluene, at elevated temperatures (around 140°C) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the isothiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the benzene ring.
Common Reagents and Conditions
Oxidation: Selectfluor in acetonitrile at room temperature.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one in biological systems involves its interaction with specific molecular targets. For example, as a PD-1/PD-L1 inhibitor, it binds to the PD-L1 protein, preventing its interaction with PD-1 on T cells. This blockade enhances the immune response against cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
相似化合物的比较
Similar Compounds
Isothiazole: A simpler analog without the fused benzene ring.
Benzothiazole: Similar structure but lacks the pyridine substituent.
Uniqueness
2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one is unique due to the presence of both the isothiazole and pyridine rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with diverse biological activities.
属性
分子式 |
C12H8N2OS |
|---|---|
分子量 |
228.27 g/mol |
IUPAC 名称 |
2-pyridin-2-yl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C12H8N2OS/c15-12-9-5-1-2-6-10(9)16-14(12)11-7-3-4-8-13-11/h1-8H |
InChI 键 |
FERJOBBPSYQFLY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


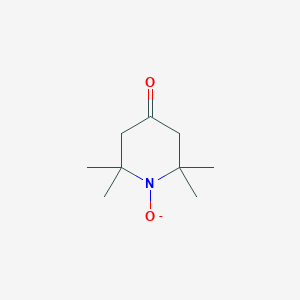
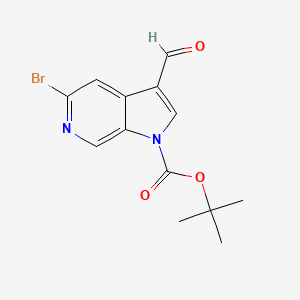
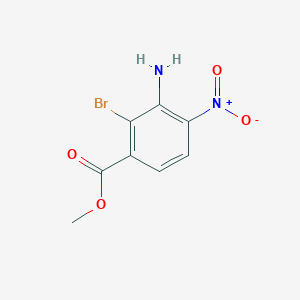
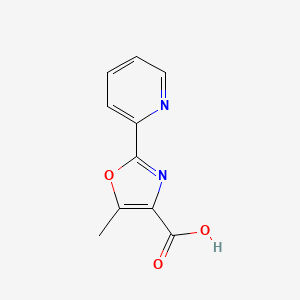
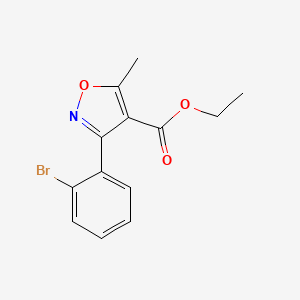
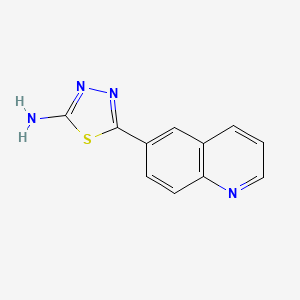
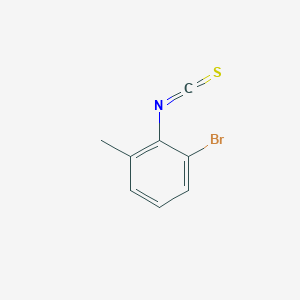
![3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole](/img/structure/B13692540.png)
![Ethyl 5-(Benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylate](/img/structure/B13692547.png)
![3-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13692556.png)

![N-[4-[(1-Pyrazolyl)methyl]benzyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B13692572.png)


